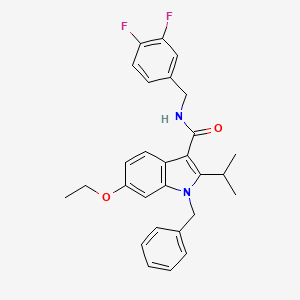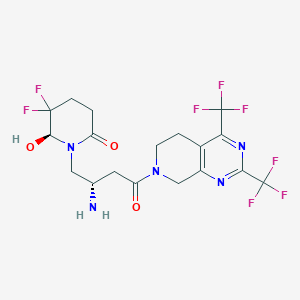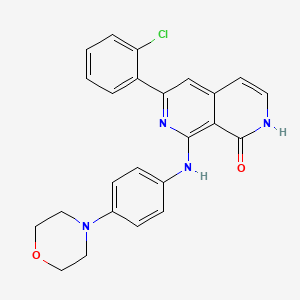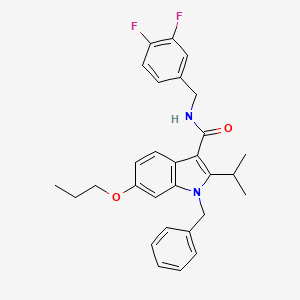
1-benzyl-N-(3,4-difluorobenzyl)-6-ethoxy-2-isopropyl-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US8524917, 10” is a patented chemical entity known for its significant biological activity. It is primarily recognized for its interaction with sphingosine-1-phosphate receptor 3, a receptor involved in various physiological processes, including cell proliferation and apoptosis suppression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US8524917, 10” involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core heterocyclic structure.
Functional group modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s biological activity. These steps often require specific reagents and catalysts to achieve the desired modifications.
Industrial Production Methods
Industrial production of “US8524917, 10” follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reactions: Using larger reactors and optimized conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality control: Ensuring the compound meets the required specifications through rigorous testing and validation.
Chemical Reactions Analysis
Types of Reactions
“US8524917, 10” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
The reactions typically involve:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts, including palladium on carbon or platinum, are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of “US8524917, 10” with modified functional groups, enhancing or altering its biological activity .
Scientific Research Applications
“US8524917, 10” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology research to investigate its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic applications, particularly in treating diseases related to sphingosine-1-phosphate receptor 3.
Mechanism of Action
The compound exerts its effects by interacting with sphingosine-1-phosphate receptor 3. This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological responses, including cell proliferation and apoptosis suppression. The molecular targets and pathways involved include the activation of G-protein coupled receptors and downstream signaling proteins .
Comparison with Similar Compounds
Similar Compounds
BDBM101037: Another compound with similar biological activity, interacting with the same receptor.
BDBM101041: Known for its high affinity towards sphingosine-1-phosphate receptor 3.
BDBM101057: Exhibits similar inhibitory activity in biological assays
Uniqueness
“US8524917, 10” stands out due to its specific structural features and high affinity for sphingosine-1-phosphate receptor 3. Its unique combination of functional groups and core structure contributes to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C28H28F2N2O2 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-benzyl-N-[(3,4-difluorophenyl)methyl]-6-ethoxy-2-propan-2-ylindole-3-carboxamide |
InChI |
InChI=1S/C28H28F2N2O2/c1-4-34-21-11-12-22-25(15-21)32(17-19-8-6-5-7-9-19)27(18(2)3)26(22)28(33)31-16-20-10-13-23(29)24(30)14-20/h5-15,18H,4,16-17H2,1-3H3,(H,31,33) |
InChI Key |
HYKLZEZGHJEJET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(N2CC3=CC=CC=C3)C(C)C)C(=O)NCC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2S)-2-amino-4-[2-cyclobutyl-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoro-6-hydroxypiperidin-2-one](/img/structure/B10836652.png)
![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carboxamide](/img/structure/B10836659.png)
![3-[8-Amino-1-[4-[difluoro(phenyl)methyl]phenyl]imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol](/img/structure/B10836660.png)
![3-[3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(6-aminopyridin-3-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide](/img/structure/B10836662.png)

![7-propyl-4-(2,2,3,3-tetramethyl-1,4-dioxaspiro[4.5]dec-8-yl)-6-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10836674.png)
![(2S,4S,5R)-4-[4-(2-fluorophenyl)triazol-1-yl]-2-[(1R)-3-[4-(2-fluorophenyl)triazol-1-yl]-2-hydroxycyclohexyl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B10836678.png)
![(7R)-8-cyclopentyl-7-ethyl-5-methyl-2-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-7H-pteridin-6-one](/img/structure/B10836682.png)
![3-amino-N-[4-[(1R,3R,4R,5S)-3-amino-4-hydroxy-5-methylcyclohexyl]pyridin-3-yl]-6-cyclohexylpyridine-2-carboxamide](/img/structure/B10836694.png)

![2-[[3-[5-(4-Carbamimidoylphenoxy)carbonylfuran-2-yl]-2-methylpropanoyl]-(carboxymethyl)amino]acetic acid](/img/structure/B10836711.png)
